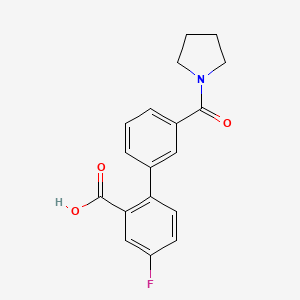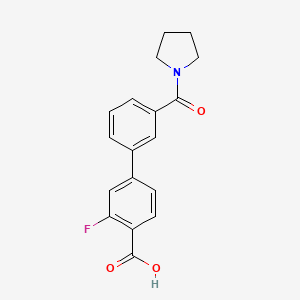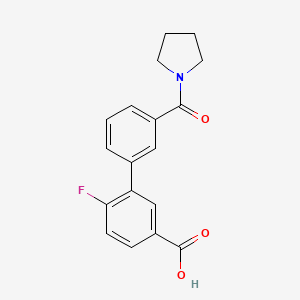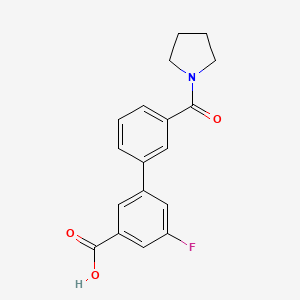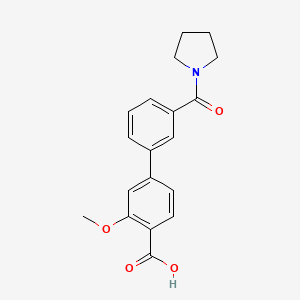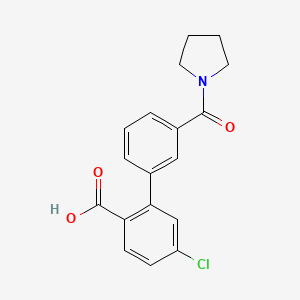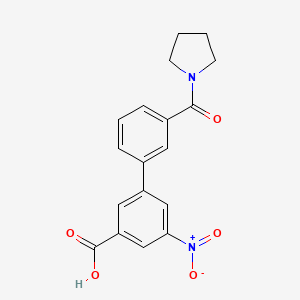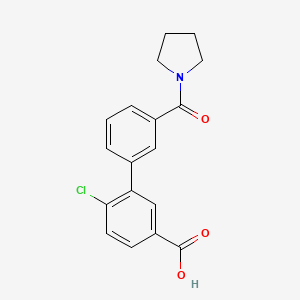
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (also known as 4-CPCB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 130-132°C. 4-CPCB is soluble in common organic solvents such as chloroform, acetone, and ethanol. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and food additives.
科学的研究の応用
4-CPCB has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various organic compounds, as well as to synthesize a variety of organic compounds, including pharmaceuticals, dyes, and food additives. 4-CPCB has also been used to study the effects of organic compounds on cells, as well as to study the effects of various drugs on cellular metabolism.
作用機序
4-CPCB is believed to act as a proton donor in the body, which helps to regulate the pH of cells. It is also believed to act as a chelating agent, which helps to bind and remove metals from the body. Additionally, 4-CPCB is believed to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
4-CPCB has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 4-CPCB has been found to have antioxidant, cytotoxic, and anti-cancer properties. It has also been found to have neuroprotective and anti-diabetic effects.
実験室実験の利点と制限
The main advantage of using 4-CPCB in laboratory experiments is its high purity (95%) and its ability to be easily synthesized. Additionally, 4-CPCB is relatively inexpensive and is readily available. However, there are some limitations to using 4-CPCB in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 4-CPCB. These include further research into its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further research into its antioxidant, cytotoxic, and anti-cancer properties is warranted. Additionally, further research into its neuroprotective and anti-diabetic effects is needed. Finally, further research into its ability to bind and remove metals from the body is also needed.
合成法
4-CPCB can be synthesized from the reaction of 4-chlorobenzoyl chloride and 3-pyrrolidinylcarbonylphenylbenzene in the presence of an acid catalyst. The reaction takes place in an aqueous solution of the catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces 4-CPCB in a yield of 95%.
特性
IUPAC Name |
4-chloro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZSJKJXWYNCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692114 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261936-34-8 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



